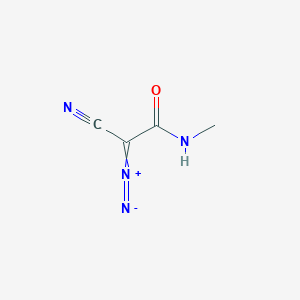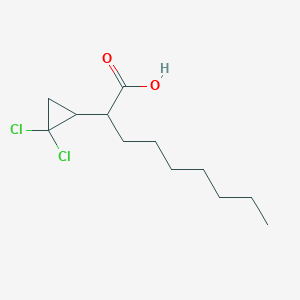
2-(2,2-Dichlorocyclopropyl)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichlorocyclopropyl)nonanoic acid is a specialized organic compound characterized by the presence of a dichlorocyclopropyl group attached to a nonanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)nonanoic acid typically involves the reaction of nonanoic acid with a suitable dichlorocyclopropylating agent. One common method includes the use of 2,2-dichlorocyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichlorocyclopropyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichlorocyclopropyl group can be reduced to form cyclopropyl derivatives.
Substitution: The chlorine atoms in the dichlorocyclopropyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dichlorocyclopropyl)nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)nonanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nonanoic acid: A simpler fatty acid with similar chain length but lacking the dichlorocyclopropyl group.
2,2-Dichlorocyclopropyl derivatives: Compounds with similar dichlorocyclopropyl groups but different chain lengths or functional groups.
Uniqueness
2-(2,2-Dichlorocyclopropyl)nonanoic acid is unique due to the presence of both the dichlorocyclopropyl group and the nonanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90387-18-1 |
|---|---|
Fórmula molecular |
C12H20Cl2O2 |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
2-(2,2-dichlorocyclopropyl)nonanoic acid |
InChI |
InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-9(11(15)16)10-8-12(10,13)14/h9-10H,2-8H2,1H3,(H,15,16) |
Clave InChI |
OFMJJCKOCBHWIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C1CC1(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


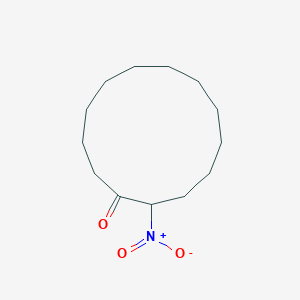
![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)

![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
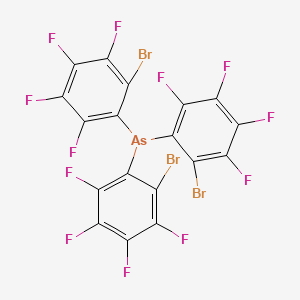
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

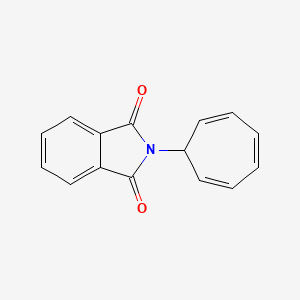
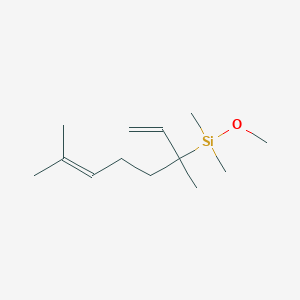
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
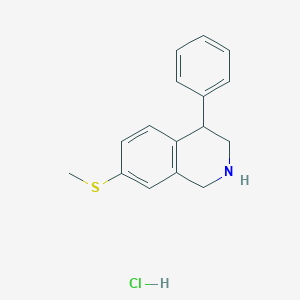
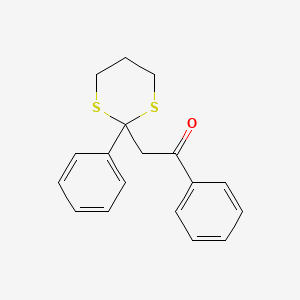
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
